2,2-Dimethyl-1-(oxan-4-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(oxan-4-yl)propan-1-one: is an organic compound with the molecular formula C9H16O2. It is a ketone with a unique structural feature, where a 2,2-dimethylpropan-1-one moiety is attached to an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropanal with oxane under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, various solvents, and temperature control.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Modified oxane derivatives.
Scientific Research Applications
Chemistry: 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of novel compounds with diverse functionalities.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one exerts its effects involves interactions with various molecular targets. The oxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The 2,2-dimethylpropan-1-one moiety can undergo nucleophilic attack, leading to the formation of intermediates that participate in further reactions .
Comparison with Similar Compounds
2,2-Dimethyl-1-(1,4,5-oxadiazepan-4-yl)propan-1-one: This compound has a similar structural motif but includes an oxadiazepane ring instead of an oxane ring.
2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one: This compound features a thioxothiazolidine ring, offering different reactivity and applications.
Uniqueness: 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one stands out due to its oxane ring, which provides unique reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,2-dimethyl-1-(oxan-4-yl)propan-1-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)9(11)8-4-6-12-7-5-8/h8H,4-7H2,1-3H3 |
InChI Key |
CLDNXQLDFSYGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1CCOCC1 |
Origin of Product |
United States |
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